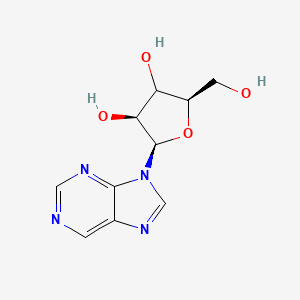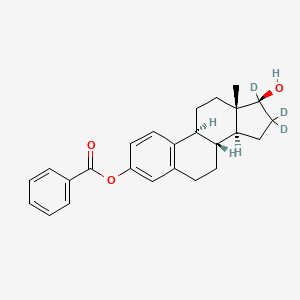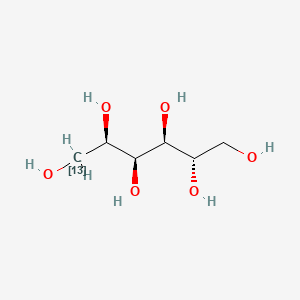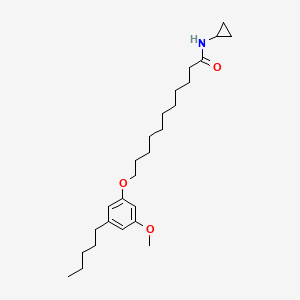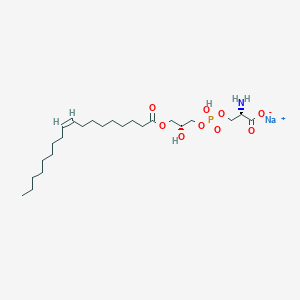
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is a modified phosphatidylserine product. It is generated following the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This compound plays a significant role in enhancing receptor/ligand systems for the resolution of neutrophilic inflammation through macrophage G2A functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is synthesized through the activation of NADPH oxidase and lyso-phosphatidylserine signaling . The compound is typically prepared by dissolving the drug in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
Industrial Production Methods: The industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves large-scale synthesis using similar methods as described above. The compound is stored at -20°C in sealed storage away from moisture to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including oxidation and signal transduction reactions. These reactions are crucial for its role in enhancing receptor/ligand systems .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions typically involve controlled temperatures and sealed storage to prevent degradation.
Major Products Formed: The major products formed from the reactions of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) include modified phosphatidylserine products that play a role in resolving neutrophilic inflammation .
Applications De Recherche Scientifique
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of phospholipid signaling and receptor/ligand interactions.
Biology: The compound is utilized in research on macrophage functions and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory conditions.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various biochemical studies
Mécanisme D'action
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This activation enhances the macrophage G2A functions, which in turn improves the receptor/ligand systems for resolving neutrophilic inflammation . The molecular targets include NADPH oxidase and lyso-phosphatidylserine receptors.
Comparaison Avec Des Composés Similaires
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt)
- 1-Oleyl-2-hydroxy-sn-glycero-3-PA (sodium salt)
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is unique due to its specific role in enhancing macrophage G2A functions and resolving neutrophilic inflammation. Its ability to activate NADPH oxidase and lyso-phosphatidylserine signaling sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H45NNaO9P |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9-;/t21-,22+;/m1./s1 |
Clé InChI |
ULNYNKJABITZRB-UZADSWFSSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




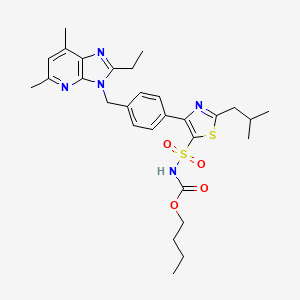

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
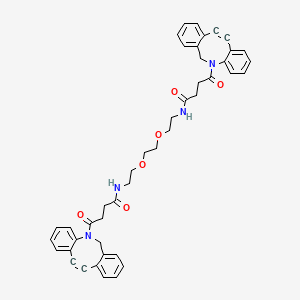
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

